molecular formula C11H10FN3O2 B11798048 1-(1-(4-Fluorophenyl)ethyl)-1H-1,2,3-triazole-4-carboxylic acid

1-(1-(4-Fluorophenyl)ethyl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B11798048
M. Wt: 235.21 g/mol
InChI Key: SJTZZFDYMWNXKW-UHFFFAOYSA-N
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Description

1-(1-(4-Fluorophenyl)ethyl)-1H-1,2,3-triazole-4-carboxylic acid is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, a carboxylic acid group, and a fluorophenyl group. The unique combination of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of 1-(1-(4-Fluorophenyl)ethyl)-1H-1,2,3-triazole-4-carboxylic acid typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a click chemistry reaction involving an azide and an alkyne. This reaction is catalyzed by copper(I) ions and proceeds under mild conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic substitution reaction using a fluorobenzene derivative.

    Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, often involving the use of carbon dioxide under high pressure and temperature.

Industrial production methods may involve optimization of these steps to increase yield and reduce costs. This can include the use of alternative reagents, catalysts, and reaction conditions.

Chemical Reactions Analysis

1-(1-(4-Fluorophenyl)ethyl)-1H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, often using reagents such as potassium permanganate or chromium trioxide, to form oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents such as halides or amines.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(1-(4-Fluorophenyl)ethyl)-1H-1,2,3-triazole-4-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme inhibition and receptor binding, providing insights into biological pathways and mechanisms.

    Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory, antimicrobial, and anticancer agent.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(1-(4-Fluorophenyl)ethyl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and modulating biological processes. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects.

Comparison with Similar Compounds

1-(1-(4-Fluorophenyl)ethyl)-1H-1,2,3-triazole-4-carboxylic acid can be compared with other triazole derivatives, such as:

    1-(1-(4-Chlorophenyl)ethyl)-1H-1,2,3-triazole-4-carboxylic acid: Similar in structure but with a chlorine atom instead of fluorine, this compound may have different chemical and biological properties.

    1-(1-(4-Methylphenyl)ethyl)-1H-1,2,3-triazole-4-carboxylic acid: The presence of a methyl group instead of fluorine can affect the compound’s reactivity and interactions with biological targets.

    1-(1-(4-Nitrophenyl)ethyl)-1H-1,2,3-triazole-4-carboxylic acid: The nitro group introduces different electronic properties, potentially altering the compound’s activity and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C11H10FN3O2

Molecular Weight

235.21 g/mol

IUPAC Name

1-[1-(4-fluorophenyl)ethyl]triazole-4-carboxylic acid

InChI

InChI=1S/C11H10FN3O2/c1-7(8-2-4-9(12)5-3-8)15-6-10(11(16)17)13-14-15/h2-7H,1H3,(H,16,17)

InChI Key

SJTZZFDYMWNXKW-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)F)N2C=C(N=N2)C(=O)O

Origin of Product

United States

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